

FSG67 administration route for in vivo experiments

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Compound of Interest		
Compound Name:	FSG67	
Cat. No.:	B15614015	Get Quote

Application Notes: FSG67 for In Vivo Experiments

Introduction

FSG67 is a small-molecule inhibitor of glycerol-3-phosphate acyltransferase (GPAT), the rate-limiting enzyme in the de novo synthesis of glycerolipids.[1][2] By inhibiting GPAT, **FSG67** effectively reduces the production of lysophosphatidic acid, a precursor for triglycerides and phospholipids.[2][3] This mechanism of action makes **FSG67** a valuable tool for investigating metabolic pathways and a potential therapeutic agent for metabolic diseases and certain cancers.[1][4] In vivo studies have demonstrated its efficacy in reducing adiposity, improving insulin sensitivity, and modulating signaling pathways involved in liver regeneration.[5][6][7]

These application notes provide detailed protocols for the administration of **FSG67** in preclinical in vivo experiments, primarily in mouse models. The information is intended for researchers, scientists, and drug development professionals.

Mechanism of Action

FSG67 inhibits mitochondrial GPAT isoforms, GPAT1 and GPAT2.[4][5] This inhibition leads to a reduction in the synthesis of acylglycerides.[5] The downstream effects include decreased lipid accumulation, enhanced fat oxidation, and modulation of signaling pathways such as the Wnt/β-catenin pathway.[5][6][7][8]

Data Presentation



Table 1: In Vitro IC50 Values for FSG67

Target	System	IC50 (μM)	Reference
GPAT	Isolated Mitochondria	24.7 ± 2.1	[4]
GPAT1	Isolated Mitochondria	30.2	[4]
GPAT2	Isolated Mitochondria	42.1	[4]
Triglyceride Synthesis	3T3-L1 Adipocytes	33.9	[5]
Phosphatidylcholine Synthesis	3T3-L1 Adipocytes	36.3	[5]

Table 2: Summary of In Vivo Administration and Efficacy of FSG67 in Mice



Administr ation Route	Mouse Model	Dose	Dosing Frequenc y	Vehicle	Key Findings	Referenc e
Intraperiton eal (i.p.)	Lean Mice	20 mg/kg (single dose)	Single	RPMI 1640 or PBS	3.7% body weight loss and reduced food intake in 18h.	[5]
Intraperiton eal (i.p.)	Diet- Induced Obese (DIO) Mice	20 mg/kg (single dose)	Single	RPMI 1640 or PBS	4.3% body weight loss and reduced energy intake in 18h.	[5]
Intraperiton eal (i.p.)	Diet- Induced Obese (DIO) Mice	5 mg/kg	Daily	RPMI 1640 or PBS	Gradual 12% weight loss over 9 days, improved glucose tolerance and insulin sensitivity.	[1][5]
Intraperiton eal (i.p.)	Acetamino phen (APAP) Overdose Model	20 mg/kg	3, 24, and 48h post- APAP	DMSO	Reduced hepatocyte proliferatio n (PCNA expression).	[6][7][8]



Intraperiton eal (i.p.)	Acetamino phen (APAP) Overdose Model	30 mg/kg	3, 24, and 48h post- APAP	DMSO	Increased mortality.	[6]
Intracerebr oventricula r (i.c.v.)	Lean Mice	100 nmol and 320 nmol	Single	Sterile Saline	Dose- dependent weight loss and suppressio n of feeding over 24h.	[1][5]

Experimental Protocols

Protocol 1: Intraperitoneal (i.p.) Administration of FSG67 for Metabolic Studies in Mice

Objective: To assess the effect of **FSG67** on body weight, food intake, and glucose metabolism in lean and diet-induced obese (DIO) mice.

Materials:

- FSG67
- Vehicle: RPMI 1640 (glucose-free) or Phosphate Buffered Saline (PBS)
- NaOH (for neutralization, if needed)
- · Lean or DIO mice
- · Standard or high-fat diet
- Animal balance
- Metabolic cages (for food intake and energy expenditure measurements)



- Glucometer and insulin measurement kits
- Syringes and needles (25-27 gauge)

Procedure:

- FSG67 Preparation:
 - Dissolve FSG67 in glucose-free RPMI 1640 or PBS to the desired concentration (e.g., for a 5 mg/kg dose in a 25g mouse with an injection volume of 50 μL, the concentration would be 2.5 mg/mL).[5]
 - Neutralize the solution with NaOH if necessary.[5]
 - Prepare a vehicle-only control solution.
- Animal Dosing:
 - Acclimatize mice to handling and injection procedures.
 - For acute studies, administer a single i.p. injection of FSG67 (e.g., 20 mg/kg) or vehicle.[5]
 - For chronic studies, administer daily i.p. injections of FSG67 (e.g., 5 mg/kg) or vehicle at a consistent time each day (e.g., just prior to the dark cycle).[5]
 - The total injection volume should be kept low, for example, 50 μL.[5]
- Data Collection:
 - Body Weight: Measure daily before dosing.
 - Food and Water Intake: Measure daily using metabolic cages.
 - Glucose and Insulin Tolerance Tests (GTT & ITT): Perform after a period of chronic treatment (e.g., 18-26 days) following standard procedures.[5]
 - Gene Expression Analysis: At the end of the study, euthanize animals and collect tissues
 (e.g., white adipose tissue, liver) for RT-PCR analysis of lipogenic enzymes.[5]







Protocol 2: Intracerebroventricular (i.c.v.) Administration of FSG67 in Mice

Objective: To investigate the central effects of **FSG67** on energy balance.

Materials:

- FSG67
- Vehicle: Sterile Saline
- Stereotaxic apparatus for cannula implantation
- Anesthesia
- · Hamilton syringe
- · Lean mice

Procedure:

- Surgical Cannula Implantation:
 - Anesthetize mice and place them in a stereotaxic frame.
 - Implant a guide cannula into a lateral ventricle.
 - Allow mice to recover from surgery.
- **FSG67** Preparation:
 - Dissolve FSG67 in sterile saline to the desired concentration for delivering doses of 100 nmol and 320 nmol in a small volume (e.g., 2 μL).[5]
 - Prepare a vehicle-only control solution.
- · Animal Dosing:
 - Gently restrain the conscious mouse.



- Administer FSG67 or vehicle via the implanted cannula into the lateral ventricle using a Hamilton syringe.
- Data Collection:
 - Body Weight: Measure at baseline and 24 hours post-injection.
 - Food Intake: Measure over the 24-hour period following injection.

Visualizations

Signaling Pathway

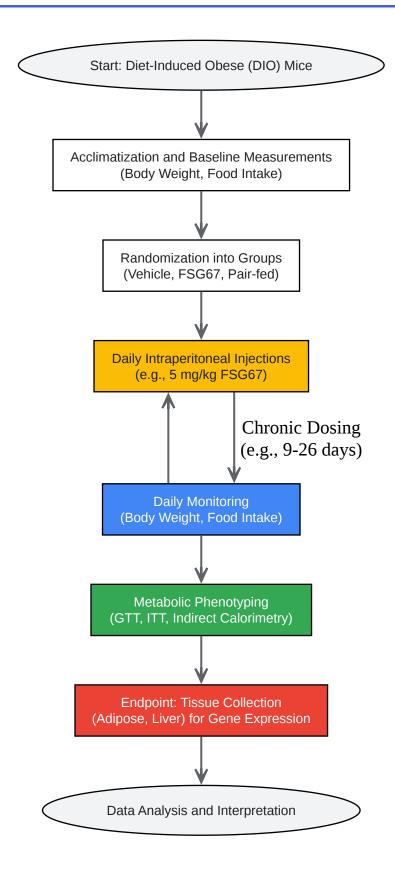


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Caption: **FSG67**'s impact on the Wnt/β-catenin signaling pathway.

Experimental Workflow





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References

- 1. Pharmacological glycerol-3-phosphate acyltransferase inhibition decreases food intake and adiposity and increases insulin sensitivity in diet-induced obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. GPAM mediated lysophosphatidic acid synthesis regulates mitochondrial dynamics in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Pharmacological glycerol-3-phosphate acyltransferase inhibition decreases food intake and adiposity and increases insulin sensitivity in diet-induced obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The inhibitor of glycerol 3-phosphate acyltransferase FSG67 blunts liver regeneration after acetaminophen overdose by altering GSK3β and Wnt/β-catenin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The inhibitor of glycerol 3-phosphate acyltransferase FSG67 blunts liver regeneration after acetaminophen overdose by altering GSK3β and Wnt/β-catenin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. profiles.wustl.edu [profiles.wustl.edu]
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